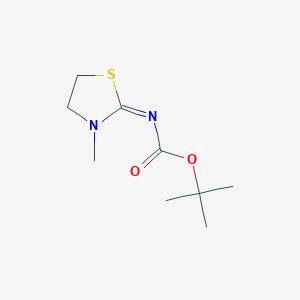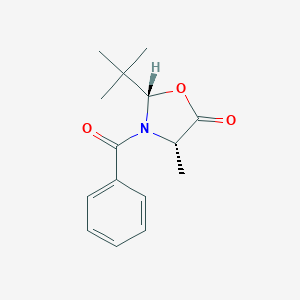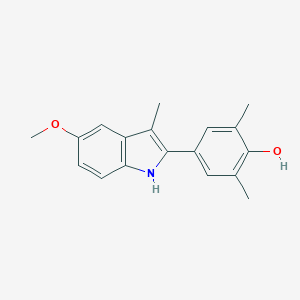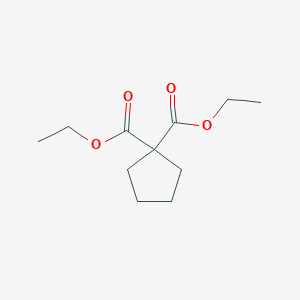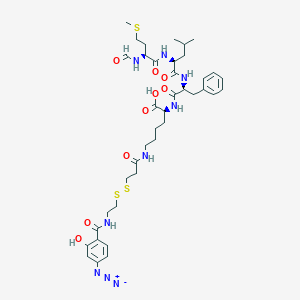
N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3'-dithiopropionyl)lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3'-dithiopropionyl)lysine, commonly known as Fmoc-Lys(Azido)-Wang resin, is a chemical compound used in scientific research for peptide synthesis. It is a resin-bound amino acid derivative that is widely used in the field of biochemistry for the preparation of peptides and proteins.
Mechanism Of Action
The mechanism of action of Fmoc-Lys(Azido)-Wang resin involves the attachment of the amino acid derivative to a resin bead, which acts as a support for the synthesis of the peptide or protein. The resin-bound amino acid is then subjected to a series of chemical reactions, including deprotection, coupling, and cleavage, to form the desired peptide or protein.
Biochemical And Physiological Effects
Fmoc-Lys(Azido)-Wang resin does not have any biochemical or physiological effects as it is a chemical compound used in scientific research for peptide synthesis. It is not intended for human consumption and should only be used in a laboratory setting.
Advantages And Limitations For Lab Experiments
The advantages of using Fmoc-Lys(Azido)-Wang resin in lab experiments include its ability to synthesize large and complex peptides and proteins, its stepwise synthesis process that ensures the purity and integrity of the final product, and its compatibility with a wide range of chemical reactions. The limitations of using Fmoc-Lys(Azido)-Wang resin in lab experiments include its high cost, the need for specialized equipment and expertise, and the potential for low yields and impurities.
Future Directions
For Fmoc-Lys(Azido)-Wang resin include the development of new and more efficient synthesis methods, the exploration of its potential applications in drug discovery and development, and the optimization of its use in the synthesis of large and complex peptides and proteins. Additionally, research into the potential toxicity and environmental impact of Fmoc-Lys(Azido)-Wang resin is needed to ensure its safe use in scientific research.
Synthesis Methods
The synthesis of Fmoc-Lys(Azido)-Wang resin involves the use of solid-phase peptide synthesis. The amino acid derivative is attached to a resin bead, which acts as a support for the synthesis of the peptide or protein. The resin-bound amino acid is then subjected to a series of chemical reactions, including deprotection, coupling, and cleavage, to form the desired peptide or protein.
Scientific Research Applications
Fmoc-Lys(Azido)-Wang resin is widely used in scientific research for the preparation of peptides and proteins. It is particularly useful for the synthesis of large and complex peptides and proteins that cannot be synthesized by traditional methods. The resin-bound amino acid derivative allows for the synthesis of peptides and proteins in a stepwise manner, which ensures the purity and integrity of the final product.
properties
CAS RN |
104234-99-3 |
|---|---|
Product Name |
N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3'-dithiopropionyl)lysine |
Molecular Formula |
C39H55N9O9S3 |
Molecular Weight |
890.1 g/mol |
IUPAC Name |
(2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C39H55N9O9S3/c1-25(2)21-31(45-36(53)29(43-24-49)14-18-58-3)37(54)46-32(22-26-9-5-4-6-10-26)38(55)44-30(39(56)57)11-7-8-16-41-34(51)15-19-59-60-20-17-42-35(52)28-13-12-27(47-48-40)23-33(28)50/h4-6,9-10,12-13,23-25,29-32,50H,7-8,11,14-22H2,1-3H3,(H,41,51)(H,42,52)(H,43,49)(H,44,55)(H,45,53)(H,46,54)(H,56,57)/t29-,30-,31-,32-/m0/s1 |
InChI Key |
GXPKVLSZDUGLIV-YDPTYEFTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)C(=O)O)NC(=O)[C@H](CCSC)NC=O |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)C(=O)O)NC(=O)C(CCSC)NC=O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)C(=O)O)NC(=O)C(CCSC)NC=O |
Other CAS RN |
104234-99-3 |
sequence |
MLFX |
synonyms |
FMLPL-SASD formyl-Met-Leu-Phe-SASD-Lys N-formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3'-dithiopropionyl)lysine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



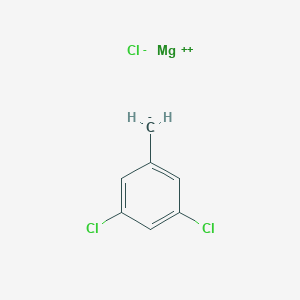

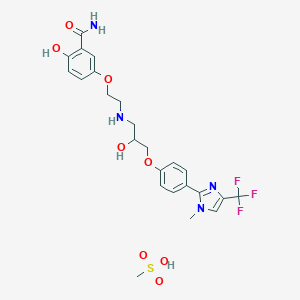
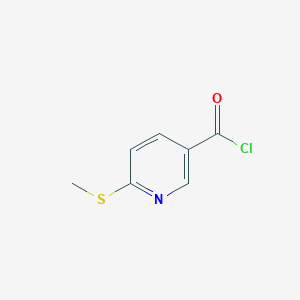
![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)
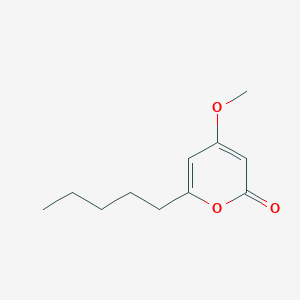
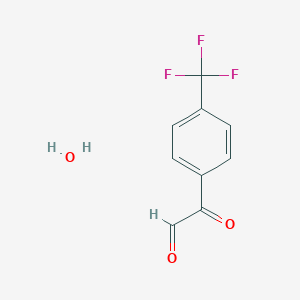
![(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12621.png)
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide](/img/structure/B12624.png)
